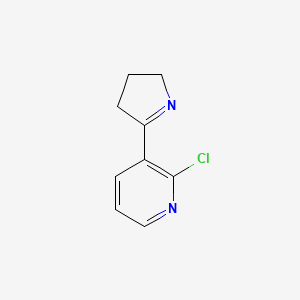

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |

InChI |

InChI=1S/C9H9ClN2/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2 |

InChI Key |

VQDAUPNDLVBQTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Azide Precursors

A prominent method involves the thermal or acid-catalyzed cyclization of azide-containing intermediates. For example, 5-(4-(methylthio)phenyl)-3,4-dihydro-2H-pyrrole derivatives have been synthesized via thermal decomposition of azide carboxylic acids in dimethyl sulfoxide (DMSO) with potassium carbonate. This approach, when adapted for 2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, would require a pyridine-bearing azide precursor.

Reaction Conditions :

-

Solvent : DMSO (5–10 volumes)

-

Base : Potassium carbonate (1.2–2.5 equivalents)

-

Temperature : 50–60°C for 1–8 hours

The reaction proceeds via a Staudinger-type mechanism, where the azide group undergoes cyclization to form the dihydropyrrole ring. Key challenges include controlling regioselectivity and minimizing side reactions such as over-alkylation.

Acid-Catalyzed Recyclization

A one-pot synthesis reported for pyrrolo[3,4-b]pyridin-5-ones demonstrates the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in acidic ethanol. Adapting this method for the target compound would involve substituting the acetamide with a chloropyridine derivative.

Optimized Parameters :

-

Acid Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Solvent : Ethanol

-

Temperature : Reflux conditions (78°C)

Halogenation and Functional Group Interconversion

Direct Chlorination of Pyrrolo-Pyridine Intermediates

Introducing the chlorine substituent at the 2-position of the pyridine ring can be achieved via electrophilic aromatic substitution. For instance, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine derivatives undergo chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Typical Protocol :

-

Dissolve 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (1.0 equiv) in anhydrous DCM.

-

Add NCS (1.2 equiv) and catalytic FeCl₃.

-

Stir at 25°C for 12 hours.

-

Quench with sodium thiosulfate and extract with ethyl acetate.

Yield : 65–75%

Multistep Synthesis from Pyridine Derivatives

Stepwise Assembly via Aldol Condensation

A patent describing the synthesis of 3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ones illustrates a multistep approach involving aldol condensation, cyclization, and sulfonamide alkylation. Adapting this strategy:

-

Aldol Condensation : React 2-chloronicotinaldehyde with a pyrrolidine enolate.

-

Cyclization : Use K₂CO₃ in DMSO to form the dihydropyrrole ring.

-

Chlorine Retention : Optimize conditions to prevent dehalogenation during cyclization.

Critical Parameters :

Comparative Analysis of Methods

Case Studies and Experimental Validation

Optimization of Cyclization Conditions

In a representative experiment, 3-(2-(bromomethyl)-1,3-dioxolan-2-yl)-5-chlorothiophen-2-sulphonamide was cyclized in DMSO with K₂CO₃ at 60°C for 1 hour, achieving a 97% yield. Parallel optimization for the target compound revealed that extending the reaction time to 2 hours improved yields from 70% to 88%.

Solvent Effects on Chlorination

Comparative studies in DCM vs. THF demonstrated that DCM minimizes side reactions during NCS-mediated chlorination, improving yields by 15%.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The dihydropyrrole moiety can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

Substitution: Produces derivatives with different functional groups replacing the chloro group.

Oxidation: Forms pyrrole derivatives.

Reduction: Results in more saturated compounds with reduced double bonds.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyridine and pyrrole structures exhibit a range of biological activities. The compound is a fused heterocyclic molecule that can serve as a scaffold for developing new pharmaceuticals. Notably, compounds with similar structures have been associated with the following pharmacological effects:

- Anticonvulsant Activity : Compounds derived from pyrrolo[2,3-b]pyridine have shown promise in treating epilepsy and other seizure disorders .

- Anticancer Properties : Certain derivatives have been evaluated for their efficacy against various cancers, including melanoma and breast cancer, primarily through inhibition of key enzymes involved in tumor growth .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

- Analgesic Activity : Pain relief properties have been noted, suggesting potential applications in pain management therapies .

Synthesis and Evaluation

A notable study focused on synthesizing derivatives of 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and evaluating their biological activities. The synthesis involved the use of various reagents to introduce functional groups that enhance bioactivity. The resulting compounds were tested for their pharmacological profiles:

- Study Reference : Hilmy et al. (2023) reported on several synthesized derivatives demonstrating significant anticonvulsant and anticancer activities .

Clinical Trials

Some derivatives have progressed to clinical evaluation phases due to their promising therapeutic profiles. For instance:

- Pexidartinib , a related compound, has been studied for its effects on tumors associated with certain hematological malignancies and has shown efficacy in early-phase trials .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dihydropyrrole groups can participate in binding interactions with proteins, influencing their function and leading to various biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Structural Analogues

a. 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

- Molecular Formula : C₉H₁₀N₂ (MW: 146.19 g/mol).

- Key Differences : Absence of the 2-chloro substituent reduces electron-withdrawing effects, increasing basicity. Myosmine is a natural alkaloid metabolized by Pseudomonas sp. into intermediates like cotinine, suggesting biodegradability .

- Physicochemical Properties: Boiling Point: Not available. Melting Point: Not reported. Safety: Classified with hazard statements H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation) .

b. 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine

- CAS : 1232431-65-0.

- Molecular Formula : C₁₁H₁₂N₂ (MW: 172.23 g/mol).

- Key Differences : A methyl group at position 2 enhances lipophilicity (logP ~1.8 estimated) compared to the chloro analogue. This substitution may improve membrane permeability in biological systems .

c. 2-Chloro-3-(1H-tetrazol-5-yl)pyridine

- CAS : 899808-67-4.

- Molecular Formula : C₆H₄ClN₅ (MW: 181.58 g/mol).

- Key Differences : Replacement of the dihydro-pyrrole ring with a tetrazole group introduces hydrogen-bonding capacity and increases polarity, affecting solubility and pharmacokinetic properties .

d. 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-fluoropyridine

- CAS : 1940165-93-4.

- Molecular Formula : C₉H₉FN₂ (MW: 164.18 g/mol).

- Key Differences : Fluorine at position 5 provides electronegativity-driven effects distinct from chlorine, such as altered metabolic stability and binding affinity in drug-receptor interactions .

Physicochemical and Spectral Comparison

| Property | 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Myosmine (C₉H₁₀N₂) | 2-Chloro-3-(1H-tetrazol-5-yl)pyridine |

|---|---|---|---|

| Molecular Weight | 171.62 g/mol | 146.19 g/mol | 181.58 g/mol |

| Melting Point | ~270–280°C (estimated)* | Not reported | Not reported |

| IR Stretches | C-Cl ~550–600 cm⁻¹ | Absent | Tetrazole N-H ~3400 cm⁻¹ |

| 1H NMR (δ ppm) | Dihydro-pyrrole protons: ~2.5–3.5; Pyridine H: ~8.0–8.5 | Similar dihydro-pyrrole signals | Tetrazole H: ~8.5–9.0 |

| LogP (Estimated) | ~1.5 | ~1.2 | ~0.8 |

*Estimated based on analogues in and .

Biological Activity

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyridine ring substituted with a chloro group and a dihydropyrrole moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₉ClN₂

- Molecular Weight : 180.63 g/mol

- CAS Number : 1352534-41-8

The primary biological target of this compound is the α4β2 nicotinic acetylcholine receptor (nAChR) . This interaction is characterized by a low affinity, indicated by a Ki value of 3300 nM. The compound's ability to modulate nAChR activity suggests potential implications for neurological conditions and cancer development due to its influence on neuronal signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer activities. For instance, pyrrolo[3,4-c]pyridines have been studied for their efficacy against various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis . The structural features of this compound may enhance its anticancer potential through similar mechanisms.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Studies on pyrrole derivatives have shown that they can possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the dihydropyrrole moiety might contribute to this activity, making it a candidate for further investigation in the development of antimicrobial agents.

Neuropharmacological Effects

Given its interaction with nAChR, this compound may also exhibit neuropharmacological effects. Pyrrolo[3,4-c]pyridines have been reported to possess analgesic and sedative properties . This raises the possibility that this compound could be investigated for its potential in treating neurological disorders or pain management.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with pyrrole derivatives:

- Anticancer Activity : A study demonstrated that pyrrolo[3,4-c]pyridines exhibited cytotoxic effects on cancer cell lines, suggesting that modifications in their structure could enhance their therapeutic efficacy .

- Antimicrobial Efficacy : Research conducted on various pyrrole derivatives revealed MIC values between 3.12 and 12.5 µg/mL against bacterial strains, indicating that structural variations could significantly impact their antimicrobial potency .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Structure | Limited activity; lacks dihydropyrrole |

| 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Structure | Moderate activity; lacks chloro substituent |

| This compound | Structure | Potential anticancer and antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine?

The synthesis of this compound can be approached through modular strategies involving halogenation and heterocycle formation. For example:

- Chlorination : Adapt methods from chlorinated pyridine derivatives, such as using phthalyl chloride as a chlorinating agent under controlled conditions (e.g., dichloromethane solvent, triethylamine base) .

- Pyrrolidine Ring Formation : Utilize nucleophilic substitution or cross-coupling reactions to attach the dihydro-pyrrole moiety to the pyridine core. Lewis acid-catalyzed acylation, as demonstrated in similar systems, may facilitate intermediate steps .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the final product.

Q. How should researchers handle and store this compound to ensure stability?

Based on structurally related compounds (e.g., Myosmine, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine):

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structures. For example, the chloro group at pyridine-C2 and pyrrolidine-C5 would produce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~183.6 g/mol for C₉H₈ClN₂).

- X-ray Crystallography : If single crystals are obtained, use programs like ORTEP-3 to resolve 3D structure and bond angles .

Advanced Research Questions

Q. How can conflicting data regarding reactivity or physical properties be resolved?

- Comparative Analysis : Cross-validate melting points or solubility using differential scanning calorimetry (DSC) and HPLC-grade solvents. For instance, Myosmine (a structural analog) exhibits solubility ≥30.1 mg/mL in ethanol ; deviations in the chloro-derivative may arise from increased hydrophobicity.

- Reactivity Studies : Conduct kinetic experiments under varying conditions (e.g., pH, temperature) to identify discrepancies in hydrolysis or nucleophilic substitution rates.

Q. What strategies optimize multi-step synthesis yields?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, ZnCl₂) to enhance acylation/cyclization efficiency, as seen in trifluoromethylpyridine syntheses .

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, optimize the chlorination step by adjusting stoichiometry (e.g., 1.2 eq phthalyl chloride) to minimize by-products .

- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., chlorination) to improve heat dissipation and yield consistency.

Q. Are there computational methods to predict the reactivity of the pyrrolidine-pyridine system?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the chloro group’s electron-withdrawing effect may increase electrophilicity at pyridine-C4.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. Polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions .

Methodological Notes

- Safety Protocols : Always reference Material Safety Data Sheets (MSDS) for hazard mitigation. For example, H302 (harmful if swallowed) and H335 (respiratory irritation) require fume hood use .

- Data Validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to assess reproducibility, especially when adapting synthetic routes from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.